molecular formula C24H33N5O2 B14101234 9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14101234
M. Wt: 423.6 g/mol
InChI Key: UZHBYVFOIXWXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-10-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

UZHBYVFOIXWXQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the ethylphenyl, heptyl, and methyl groups through various chemical reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions often involve the use of solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, with temperatures ranging from -78°C to room temperature .

Chemical Reactions Analysis

9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in purine metabolism, such as xanthine oxidase and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:

The uniqueness of 9-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

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